(3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid

Catalog No.
S1768824
CAS No.
254101-11-6
M.F
C17H25NO5
M. Wt
323,38 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amin...

CAS Number

254101-11-6

Product Name

(3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid

IUPAC Name

(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxypentanoic acid

Molecular Formula

C17H25NO5

Molecular Weight

323,38 g/mole

InChI

InChI=1S/C17H25NO5/c1-12(22-11-13-8-6-5-7-9-13)14(10-15(19)20)18-16(21)23-17(2,3)4/h5-9,12,14H,10-11H2,1-4H3,(H,18,21)(H,19,20)/t12-,14-/m1/s1

InChI Key

FYZBABHQLFFCHH-TZMCWYRMSA-N

SMILES

CC(C(CC(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1

Synonyms

254101-11-6;Boc-beta-Homothr(Bzl)-OH;(3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoicacid;Boc-O-benzyl-L-beta-homothreonine;(3R,4R)-4-Benzyloxy-3-(Boc-amino)pentanoicacid;Boc-L-beta-homothreonine(OBzl);(3R,4R)-4-(benzyloxy)-3-[(tert-butoxycarbonyl)amino]pentanoicacid;14976_ALDRICH;AC1MC577;BOC-L-BETA-HOMOTHREONINE;SCHEMBL16931255;14976_FLUKA;MolPort-003-926-604;ZINC2386865;2064AB;AKOS015900664;AJ-35395;AK114803;KB-207533;I14-15627;N-beta-(tert-Butyloxycarbonyl)-o-benzyl-L-homothreonine;(3R,4R)-3-[(tert-Butyloxycarbonyl)amino]-4-(benzyloxy)valericacid;(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxypentanoicacid

Canonical SMILES

CC(C(CC(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1

Isomeric SMILES

C[C@H]([C@@H](CC(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1

Potential Applications

  • Peptide Synthesis: (3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid can be used as a building block in the synthesis of peptides containing a modified threonine residue. The protecting groups can be selectively removed under controlled conditions to allow for coupling with other amino acids. [, ]
  • Study of Protein-Protein Interactions: This molecule can be employed as a probe to investigate protein-protein interactions involving the threonine side chain. By incorporating a fluorescent or biotinylated moiety into the molecule, researchers can monitor its binding to target proteins. []
  • Development of Therapeutic Agents: Modified threonine derivatives have been explored for their potential therapeutic applications. (3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid could serve as a starting material for the synthesis of novel drug candidates with improved pharmacological properties. []

(3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid is a chiral compound characterized by its specific stereochemistry at the 3 and 4 positions of the pentanoic acid backbone. The presence of a benzyloxy group and a tert-butoxycarbonyl amino group contributes to its unique chemical properties and potential biological activities. This compound is of interest in medicinal chemistry due to its structural complexity and the role it may play in drug development.

(3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid itself is not expected to have a specific mechanism of action. Its primary function is to serve as a building block for the construction of peptides, which then exert their biological effects through various mechanisms depending on their sequence and structure.

As with most research chemicals, it is essential to handle (3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid with proper precautions. Specific data on its toxicity might not be available, but general safety guidelines for handling organic compounds should be followed:

  • Wear gloves, eye protection, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Dispose of waste according to institutional guidelines.

The chemical reactivity of (3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid can be analyzed through various types of reactions:

  • Hydrolysis: The tert-butoxycarbonyl group can undergo hydrolysis under acidic or basic conditions, releasing the corresponding amine and resulting in a free carboxylic acid.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which may be useful in synthesizing derivatives.
  • Amide Formation: The amino group can react with carboxylic acids to form amides, which are relevant for peptide synthesis.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential utility in creating more complex molecules.

The biological activity of (3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid is influenced by its structure. Compounds with similar structural motifs often exhibit significant pharmacological effects, including:

  • Antimicrobial Activity: Certain derivatives have shown potential against bacterial strains.
  • Antitumor Properties: Similar compounds have been studied for their ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition: The compound may interact with specific enzymes, potentially serving as an inhibitor or modulator.

The biological effects depend on various factors, including dosage and the specific biological system being targeted .

The synthesis of (3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid typically involves several key steps:

  • Starting Materials: The synthesis begins with commercially available starting materials such as benzyloxy alcohols and protected amino acids.
  • Protection of Functional Groups: The amino group is protected using tert-butoxycarbonyl chloride to prevent unwanted reactions during subsequent steps.
  • Formation of the Pentanoic Acid Backbone: A series of reactions involving alkylation or acylation methods can be employed to construct the pentanoic acid structure.
  • Final Deprotection: Once the desired structure is achieved, deprotection of the tert-butoxycarbonyl group yields the final product.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity

(3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid has potential applications in various fields:

  • Pharmaceutical Development: Its structural features make it a candidate for developing new therapeutic agents.
  • Chemical Biology: The compound can serve as a tool for studying enzyme mechanisms or cellular processes due to its reactivity and ability to form derivatives.
  • Synthetic Chemistry: It can be utilized as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving (3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid typically focus on its binding affinity to biological targets such as proteins or receptors. Techniques used include:

  • Molecular Docking: Computational methods predict how the compound binds to target sites on proteins.
  • In Vitro Assays: Laboratory experiments assess the biological effects of the compound on various cell lines or enzymatic activities.
  • Quantitative Structure-Activity Relationship Models: These models help predict biological activity based on structural features.

Such studies are crucial for understanding the compound's potential therapeutic roles and optimizing its efficacy .

Several compounds share structural similarities with (3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
L-ValineAliphatic amino acidProtein synthesis
L-LeucineBranched-chain amino acidMuscle metabolism
L-AlanineSimple amino acidEnergy production

Uniqueness

While many amino acids and their derivatives exhibit biological activity, (3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid stands out due to its specific stereochemistry and functional groups. This unique combination allows for distinct interactions with biological targets that may not be present in simpler amino acids, potentially leading to novel therapeutic applications

XLogP3

2.3

Dates

Modify: 2023-08-15

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